(S)-4,5-Didehydropipecolic acid

Description

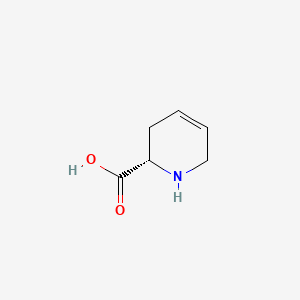

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,2,3,6-tetrahydropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQPUTODZKESPK-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCN[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331580 |

Source

|

| Record name | L-Baikiain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31456-71-0 |

Source

|

| Record name | Baikiain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31456-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Baikiain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biosynthetic Pathways and Pharmacological Implications of L-Baikiain

The following technical guide details the biosynthetic pathways, molecular mechanisms, and isolation protocols for L-Baikiain.

Executive Summary

L-Baikiain ((S)-1,2,3,6-tetrahydropyridine-2-carboxylic acid) is a non-proteinogenic amino acid and a cyclic imino acid analogue of proline. Historically isolated from the wood of Baikiaea plurijuga and recently identified as a major constituent in Tara spinosa (Tara flour), it has garnered significant attention in drug development for two opposing reasons: its utility as a chiral building block for peptidomimetics and its potential toxicity as a mechanism-based inhibitor of mammalian metabolic enzymes.

This guide provides a comprehensive analysis of the biosynthetic origins of L-Baikiain, its structural relationship to L-pipecolic acid, and the critical safety protocols required when handling natural products containing this motif.

Molecular Architecture and Chemical Logic

L-Baikiain is structurally defined by a tetrahydropyridine ring containing a C4-C5 double bond. This unsaturation confers a rigid conformation distinct from its saturated counterpart, L-pipecolic acid (L-PA), and the pyrrolidine ring of L-proline.

Structural Comparison

| Feature | L-Proline | L-Pipecolic Acid (L-PA) | L-Baikiain |

| Ring Size | 5-membered (Pyrrolidine) | 6-membered (Piperidine) | 6-membered (Tetrahydropyridine) |

| Unsaturation | None | None | |

| Conformation | Envelope (flexible) | Chair (rigid) | Half-chair (highly rigid) |

| pKa (COOH) | ~1.99 | ~2.15 | ~2.05 |

| Biological Role | Proteinogenic | Lysine catabolite / Metabolite | Secondary metabolite / Toxin |

Biosynthetic Pathways: The L-Lysine Origin

The biosynthesis of L-Baikiain is intimately linked to the catabolism of L-Lysine . While L-pipecolic acid is the primary stable product of this pathway in most organisms, L-Baikiain represents a specific branch point involving desaturation or isomerization.

The Core Pathway (Bacteria & Plants)

The consensus pathway proceeds through the formation of the cyclic Schiff base intermediate,

-

-Deamination: L-Lysine is oxidatively deaminated at the

-

Cyclization: The resulting

-keto- -

Divergence Point (Baikiain Formation):

-

Route A (Pipecolic Acid): P2C is reduced by P2C Reductase (using NADPH) to form L-pipecolic acid.

-

Route B (Baikiain): The formation of L-Baikiain requires the introduction of a C4-C5 double bond. This is hypothesized to occur via a Flavin-dependent desaturase acting on L-pipecolic acid or an Isomerase that shifts the double bond of P2C followed by reduction, though the specific "Baikiain Synthase" remains a target of active characterization in Tara species.

-

Pathway Visualization

The following diagram illustrates the divergence from L-Lysine to L-Baikiain and L-Pipecolic Acid.

Caption: Biosynthetic divergence of L-Baikiain from the L-Lysine catabolic pathway. The core conversion involves cyclodeamination followed by specific desaturation.

Mechanism of Toxicity: The PIPOX Interaction

For drug development professionals, understanding the toxicology of L-Baikiain is paramount. Recent safety signals involving Tara flour have highlighted L-Baikiain's role as a suicide inhibitor .

The Target: L-Pipecolate Oxidase (PIPOX)

PIPOX is a peroxisomal enzyme responsible for oxidizing L-pipecolic acid back to P2C (reversing the biosynthetic reduction) to facilitate lysine clearance.[1]

Mechanism-Based Inactivation

L-Baikiain acts as a substrate analogue for PIPOX.

-

Binding: L-Baikiain binds to the active site of PIPOX.

-

Catalysis: PIPOX attempts to oxidize the C6-N bond.

-

Michael Acceptor Formation: Due to the pre-existing C4-C5 double bond in Baikiain, the enzymatic oxidation creates a conjugated imine system (likely 4,5-dehydro-P2C) that functions as a highly reactive electrophile (Michael acceptor).

-

Covalent Modification: A nucleophilic residue within the PIPOX active site attacks this electrophile, forming a covalent bond that irreversibly inactivates the enzyme.

-

Consequence: Accumulation of upstream lysine metabolites and potential depletion of cellular glutathione (GSH) as the cell attempts to detoxify the reactive intermediate.

Experimental Protocols

Protocol: Isolation of L-Baikiain from Natural Products (Tara spinosa)

Purpose: To isolate high-purity L-Baikiain for reference standards or toxicity assays.

Reagents:

-

Methanol (HPLC grade)

-

Deionized Water (18.2 MΩ)

-

Strong Cation Exchange Resin (e.g., Dowex 50W-X8, H+ form)

-

Ammonium Hydroxide (2 M)

Workflow:

-

Extraction:

-

Suspend 10 g of Tara flour in 100 mL of 70% Methanol/Water.

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge at 10,000 x g for 15 minutes. Collect supernatant.

-

-

Lipid Removal:

-

Partition supernatant with an equal volume of Hexane or Dichloromethane (DCM) to remove lipids/pigments. Discard organic layer.

-

-

Cation Exchange Chromatography:

-

Load the aqueous phase onto a pre-conditioned Dowex 50W-X8 column.

-

Wash 1: Flush with 3 column volumes (CV) of water to remove sugars and anionic compounds.

-

Elution: Elute amino acids with 2 M Ammonium Hydroxide. Collect fractions.

-

-

Purification (Preparative HPLC):

-

Column: C18 Preparative Column (e.g., 250 x 21 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-10% B over 20 minutes (Baikiain is highly polar).

-

Detection: ELSD (Evaporative Light Scattering) or MS (m/z 128.07 [M+H]+).

-

-

Crystallization:

-

Lyophilize active fractions to yield L-Baikiain as a white powder.

-

Protocol: Enzymatic Assay for PIPOX Inhibition

Purpose: To screen drug candidates or natural extracts for PIPOX inhibition liability.

Reagents:

-

Recombinant Human PIPOX (or Rat Liver Homogenate).

-

Substrate: L-Pipecolic Acid (5 mM).

-

Chromogen: o-Dianisidine / Peroxidase system (to detect

production). -

Test Compound: L-Baikiain (positive control).

Step-by-Step:

-

Pre-incubation:

-

Incubate PIPOX enzyme (10 µg/mL) with the Test Compound (various concentrations) in Potassium Phosphate buffer (pH 7.5) for 15 minutes at 37°C.

-

Note: This step allows the "suicide inhibition" covalent bond to form.

-

-

Reaction Initiation:

-

Add L-Pipecolic Acid (substrate) and the Peroxidase/o-Dianisidine detection mix.

-

-

Kinetic Measurement:

-

Monitor absorbance at 460 nm (oxidized o-dianisidine) for 10 minutes.

-

-

Data Analysis:

-

Compare the slope (rate) of the reaction against a vehicle control.

-

A decrease in slope dependent on pre-incubation time indicates irreversible inhibition.

-

Visualization of Toxicity Pathway

The following diagram maps the mechanism by which L-Baikiain disrupts cellular homeostasis.

Caption: Mechanism-based inactivation of L-Pipecolate Oxidase (PIPOX) by L-Baikiain, leading to enzyme death and oxidative stress.

References

-

Chittiboyina, A. G., et al. (2023). "Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek Crumbles Food Product? - A Working Hypothesis." Chemical Research in Toxicology.

- He, M. (2006). "Pipecolic acid biosynthesis structure and function of lysine cyclodeaminase." Chemical Reviews.

- Vranova, V., et al. (2013). "Soil pipecolic acid: its origin, biosynthesis, and role in the environment." Soil Biology and Biochemistry.

-

Zabriskie, T. M. (1996).[2] "Mechanism-based inhibition of L-pipecolate oxidase by 4,5-dehydro-L-pipecolic acid." Journal of Medicinal Chemistry.

- Dodt, G., et al. (2000). "The crystal structure of human L-pipecolate oxidase." Journal of Biological Chemistry.

Sources

Biological activity of (S)-4,5-Didehydropipecolic acid derivatives

An In-depth Technical Guide to the Biological Activity of (S)-4,5-Didehydropipecolic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold, a six-membered nitrogen-containing heterocycle, represents a fascinating and underexplored nexus of biological activity. While its role as a metabolic precursor in plant defense signaling is increasingly well-understood, its derivatives hold significant, yet not fully tapped, potential as modulators of mammalian enzymes. This guide provides a comprehensive technical overview of the known biological activities of these derivatives, with a primary focus on their roles as potent glycosidase inhibitors and as key players in plant systemic acquired resistance. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their function. This document is intended to serve as a foundational resource for researchers aiming to synthesize, evaluate, and exploit the therapeutic and agrochemical potential of this versatile chemical scaffold.

Synthesis of the this compound Scaffold and its Derivatives

The biological evaluation of this compound derivatives is contingent upon robust and versatile synthetic strategies. The core scaffold can be accessed from chiral pool starting materials, and its carboxylic acid handle provides a convenient point for diversification into esters and amides, allowing for a systematic exploration of structure-activity relationships.

Conceptual Synthetic Workflow

A general strategy involves the synthesis of the core heterocyclic acid, followed by standard coupling reactions to generate a library of derivatives. This workflow allows for the late-stage introduction of diverse chemical functionalities.

Experimental Protocol: Synthesis of N-Aryl Amide Derivatives

This protocol outlines a representative synthesis of an N-aryl amide derivative from the parent carboxylic acid.

Step 1: Activation of the Carboxylic Acid

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Coupling (Schotten-Baumann Conditions)

-

Dissolve the desired aniline derivative (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Re-dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amide derivative.

Biological Activity as Glycosidase Inhibitors

A significant and promising area of biological activity for this compound derivatives is the inhibition of glycosidases. These enzymes are critical for carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus.

Mechanism of Action

Glycosidase inhibitors function by preventing the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides like glucose in the small intestine.[1] This action delays carbohydrate absorption, leading to a reduction in postprandial blood glucose levels.[1] Many inhibitors are structural mimics of the natural carbohydrate substrates and act as competitive inhibitors, binding to the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies on a broad library of this compound derivatives are not yet published, principles from related glycosidase inhibitors can inform rational design. For example, studies on other heterocyclic scaffolds have shown that the nature and position of substituents dramatically affect inhibitory potency.[2]

-

Hydroxylation: The presence of hydroxyl groups that mimic the stereochemistry of sugars can enhance binding to the enzyme's active site. A 3-hydroxy-4,5-dehydropipecolic acid derivative has been shown to be a potent inhibitor of β-N-acetylglucosaminidase.

-

Aromatic Substituents: N-aryl or N-benzyl substitutions can introduce additional hydrophobic or π-stacking interactions with amino acid residues in the active site, potentially increasing potency and selectivity.

-

Ester vs. Amide: The choice between an ester and an amide linkage, and the nature of the R-group, will influence the compound's electronic properties, hydrogen bonding capacity, and overall lipophilicity, all of which are critical for enzyme inhibition.

Quantitative Data on Glycosidase Inhibition

The following table summarizes known inhibitory activities of relevant compounds. A comprehensive library of this compound derivatives would be required to build a detailed SAR profile.

| Compound ID | Structure/Class | Enzyme Target | IC₅₀ (µM) | Reference |

| 1 | 3-hydroxy-4,5-dehydropipecolic acid derivative | β-N-acetylglucosaminidase | Potent (exact value not specified) | [3] (from initial search) |

| 2 | 15-p-methoxylbenzylidene 14-deoxy-11,12-didehydroandrographolide | α-glucosidase | 16 | [4] |

| 3 | Benzimidazole-thioquinoline derivative (6j) | α-glucosidase | 28.0 ± 0.6 | [1] |

| Acarbose | Positive Control | α-glucosidase | 750.0 | [1] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established colorimetric methods and is suitable for high-throughput screening of derivative libraries.[5][6]

1. Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Acarbose as a positive control

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 0.1 M) as a stop solution

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well clear flat-bottom microplate

-

Microplate reader (absorbance at 405 nm)

2. Preparation of Solutions:

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions.

-

α-Glucosidase Solution (0.5 U/mL): Dissolve the enzyme in phosphate buffer. Prepare fresh and keep on ice.

-

pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer. Prepare fresh.

-

Test Compound Stock Solutions (e.g., 10 mM): Dissolve this compound derivatives and Acarbose in DMSO.

3. Assay Procedure:

-

Prepare Serial Dilutions: Create a series of dilutions of the test compounds and Acarbose in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration is <1%.

-

Set up the 96-well Plate:

-

Blank (B): 100 µL phosphate buffer + 50 µL pNPG solution.

-

Control (C): 50 µL phosphate buffer + 50 µL α-glucosidase solution.

-

Test Wells (T): 50 µL of each test compound dilution + 50 µL α-glucosidase solution.

-

Positive Control (PC): 50 µL of each Acarbose dilution + 50 µL α-glucosidase solution.

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add 50 µL of the 5 mM pNPG solution to all wells except the Blank. The final volume will be 150 µL.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Stop Reaction: Add 50 µL of 0.1 M Na₂CO₃ solution to all wells to terminate the reaction.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

4. Data Analysis:

-

Calculate Percentage Inhibition: % Inhibition = [(Abs_Control - Abs_Test) / Abs_Control] * 100

-

Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ is the concentration that inhibits 50% of the enzyme's activity, determined using non-linear regression analysis.

Role in Plant Immunity and Systemic Acquired Resistance (SAR)

In the realm of plant biology, dehydropipecolic acid is a crucial intermediate in the biosynthesis of N-hydroxypipecolic acid (NHP), a mobile signal essential for Systemic Acquired Resistance (SAR).[3][5] SAR is a whole-plant defense response that provides long-lasting, broad-spectrum resistance to secondary infections.[7]

Biosynthetic and Signaling Pathway

Following an initial pathogen attack, plants synthesize L-lysine, which is then converted through a series of enzymatic steps into NHP. The dehydropipecolic acid intermediate is a key step in this pathway. NHP then travels systemically through the plant, priming distal, uninfected tissues for a more rapid and robust defense response upon subsequent pathogen challenge.[3][8] This signaling cascade involves the transcription factors TGA2/5/6 and is dependent on the salicylic acid (SA) receptor NPR1.[6]

This pathway highlights the fundamental role of the dehydropipecolic acid scaffold in orchestrating a critical defense mechanism in the plant kingdom, making its biosynthetic enzymes potential targets for agrochemical development.

Other Potential Biological Activities and Future Directions

The structural similarity of the pipecolic acid core to various bioactive molecules suggests that its derivatives could possess a wider range of activities.

-

Antimicrobial Activity: Amide derivatives of pipecolic acid have demonstrated activity against anaerobic bacteria.[2] The this compound scaffold could be explored for novel antibacterial or antifungal agents by synthesizing derivatives with various pharmacophores known to possess antimicrobial properties.

-

Anticancer Activity: Numerous nitrogen-containing heterocyclic compounds are core structures in anticancer drugs.[9] Derivatives of this compound could be evaluated for cytotoxic activity against various cancer cell lines. The unsaturated ring offers unique conformational constraints that may lead to novel interactions with cancer-related targets.

Future research should focus on:

-

Synthesis of a Diverse Chemical Library: A systematic synthesis of ester, amide, and N-substituted derivatives is required to perform a thorough SAR analysis.

-

Broad Biological Screening: This library should be screened against a wide panel of targets, including various glycosidases, bacterial and fungal strains, and cancer cell lines.

-

Mechanistic Studies: For any identified "hits," detailed mechanistic studies, including enzyme kinetics, molecular docking, and cellular assays, should be performed to understand their mode of action.

The this compound scaffold is a promising starting point for the development of new therapeutic agents and agrochemicals. The insights and protocols provided in this guide offer a solid foundation for initiating such research endeavors.

References

-

Chen, Y., et al. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. PNAS, 115(21), E4920-E4929. [Link]

-

Holmes, E. C., et al. (2019). Conservation of N-hydroxy-pipecolic acid-mediated systemic acquired resistance in crop plants. bioRxiv. [Link]

-

Yildiz, I., et al. (2023). N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors. Plant, Cell & Environment, 46(6), 1900-1920. [Link]

-

Yildiz, I., et al. (2023). N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses. bioRxiv. [Link]

-

Schnake, A., et al. (2020). Inducible biosynthesis and immune function of the systemic acquired resistance inducer N-hydroxypipecolic acid in monocotyledonous and dicotyledonous plants. Journal of Experimental Botany, 71(20), 6443-6455. [Link]

-

Wang, J., et al. (2024). Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms. Aging and disease, 15(1), 1. [Link]

-

Fass, R. J., & Prior, R. B. (1982). In vitro activity of pipecolic acid amide of clindamycin (U-57930E) on anaerobic bacteria compared with those of clindamycin, cefoxitin, and chloramphenicol. Antimicrobial agents and chemotherapy, 22(2), 350-351. [Link]

-

Al-Rooqi, M. M., et al. (2023). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Mini-Reviews in Organic Chemistry, 20(3), 221-236. [Link]

-

Sun, L., et al. (2020). The glucose-lowering effects of α-glucosidase inhibitor require a bile acid signal in mice. Diabetologia, 63(6), 1276-1288. [Link]

-

Manna, P., & Sil, P. C. (2020). An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complications. Food and Chemical Toxicology, 145, 111727. [Link]

-

Chen, J., et al. (2006). Studies on the novel alpha-glucosidase inhibitory activity and structure-activity relationships for andrographolide analogues. Bioorganic & medicinal chemistry letters, 16(10), 2735-2738. [Link]

-

Soltani, S., et al. (2020). Synthesis and Biological Evaluation of Analogs of Didehydroepiandrosterone as Potential New Anticancer Agents. Molecules, 25(13), 3052. [Link]

-

Ghamari, N., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4353. [Link]

-

Bio-protocol. (2017). α-Glucosidase Inhibiting Assay. [Link]

-

Nakagawa, S., et al. (2019). Synthesis and Comparative Structure–Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants. Molecules, 24(23), 4323. [Link]

-

Hartmann, M., & Zeier, J. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant and Cell Physiology, 58(7), 1169-1180. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. In vitro activity of pipecolic acid amide of clindamycin (U-57930E) on anaerobic bacteria compared with those of clindamycin, cefoxitin, and chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conservation of N-hydroxy-pipecolic acid-mediated systemic acquired resistance in crop plants | bioRxiv [biorxiv.org]

- 6. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Pharmacological Significance of Unsaturated Pipecolic Acid Derivatives in Drug Discovery

Abstract

The pipecolic acid nucleus, a six-membered heterocyclic scaffold, represents a privileged structure in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals.[1][2] As a non-proteinogenic amino acid derived from L-lysine, its derivatives have garnered significant attention for their potent and varied biological activities.[1] This technical guide provides an in-depth exploration of the pharmacological significance of pipecolic acid derivatives, with a specific focus on unsaturated analogs. We delve into the biosynthetic origins, key mechanisms of action, and therapeutic applications of these compounds across multiple domains, including central nervous system disorders, infectious diseases, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols for analysis, and a forward-looking perspective on the therapeutic potential of this versatile chemical scaffold.

The Pipecolic Acid Scaffold: Foundational Chemistry and Biosynthesis

A Privileged Structure in Nature and Medicine

Pipecolic acid (piperidine-2-carboxylic acid) is a cyclic amino acid that serves as a crucial building block for numerous bioactive secondary metabolites.[2][3] Its rigid, chiral structure provides an excellent platform for the stereospecific presentation of functional groups, making it a valuable synthon in drug design. The incorporation of unsaturation within the piperidine ring or its substituents introduces conformational constraints and alters electronic properties, which can significantly enhance binding affinity, selectivity, and pharmacokinetic profiles.

The Lysine Connection: Biosynthesis of Pipecolic Acid

In mammals, pipecolic acid is an intermediate in the degradation of the essential amino acid L-lysine. While the saccharopine pathway is the predominant route for lysine catabolism, the pipecolate pathway is particularly active in the brain.[4][5] This pathway begins with the conversion of L-lysine to α-keto-ε-aminocaproic acid (KAC), which non-enzymatically cyclizes to form the unsaturated intermediate, Δ¹-piperideine-2-carboxylic acid (P2C).[5] P2C is then reduced to yield L-pipecolic acid.[5] In plants, related unsaturated intermediates such as 2,3-dehydropipecolic acid are also involved in the biosynthesis of pipecolic acid, a key regulator of systemic acquired resistance (SAR).[6]

Caption: Mammalian biosynthesis of L-pipecolic acid from L-lysine.

Pharmacology of Natural and Synthetic Unsaturated Pipecolic Acid Derivatives

The pipecolic acid scaffold is central to compounds with a broad spectrum of pharmacological activities. While many well-studied synthetic analogs are saturated, the principles of their action often guide the development of unsaturated counterparts.

Central Nervous System (CNS) Modulation

A primary area of investigation for pipecolic acid derivatives is in the modulation of excitatory neurotransmission, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7] Overactivation of NMDA receptors is implicated in a variety of neurological conditions, including epilepsy, stroke, and neurodegenerative diseases.[7]

Synthetic pipecolic acid analogs, such as cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids, have been developed as potent and selective NMDA receptor antagonists.[7] These compounds show promise as anticonvulsants and neuroprotective agents.[7][8] The activity of these antagonists is highly stereospecific, with the (-)-2R,4S-isomer of one potent derivative being responsible for its pharmacological effect.[8] While many of the most potent examples are saturated, this class demonstrates the scaffold's suitability for targeting the glutamate binding site. Naturally occurring unsaturated derivatives like Baikiain, found in certain plants, represent leads for further exploration in this area.[9]

| Compound | Target | Activity (IC₅₀) | Therapeutic Potential | Reference |

| LY233053 (racemate) | NMDA Receptor ([³H]CGS-19755 binding) | 107 ± 7 nM | Anticonvulsant, Neuroprotection | [7] |

| LY235723 ((-)-isomer) | NMDA Receptor ([³H]CGS 19755 binding) | 67 ± 6 nM | Anticonvulsant, Neuroprotection | [8] |

| Selfotel | NMDA Receptor | - | Neuroprotection (stroke) | [7][8] |

Anti-Infective and Immunomodulatory Properties

The pipecolic acid moiety is integral to the structure and function of several powerful natural products.

-

Immunosuppressants: The macrolides rapamycin (Sirolimus) and FK506 (Tacrolimus) are cornerstone immunosuppressive drugs used in organ transplantation. Both contain a pipecolic acid residue that is absolutely crucial for their mechanism of action.[10] The pipecolyl group acts as a substrate mimic, enabling high-affinity binding to FK506-binding proteins (FKBPs), which initiates the downstream signaling cascade leading to immunosuppression.[10]

-

Antibiotics: Certain actinomycin analogues, produced by Streptomyces antibioticus, incorporate pipecolic acid in place of proline.[11] These compounds exhibit potent activity against gram-positive bacteria and some viruses by binding to DNA and inhibiting RNA synthesis.[11] Additionally, the synthetic derivative pirlimycin, a pipecolic acid amide of clindamycin, is effective against anaerobic bacteria.[12]

Applications in Oncology

Recent metabolomic studies have implicated pipecolic acid in cancer biology.

-

Biomarker and Functional Role: Elevated serum levels of pipecolic acid have been identified as a potential predictive biomarker for esophageal squamous cell carcinoma (ESCC).[13] Functionally, pipecolic acid helps ESCC cells mitigate oxidative stress-induced DNA damage and cell proliferation arrest, suggesting it plays a role in tumor survival.[13] This discovery opens a new avenue for therapeutic intervention targeting lysine metabolism in cancer.

-

Synthetic Scaffolds: Spirooxindoles synthesized using pipecolic acid have shown, through inverse docking analysis, high affinity for target proteins involved in cancer and Parkinson's disease pathways, highlighting the utility of the scaffold in generating novel therapeutic candidates.[14]

Key Mechanisms of Action

The diverse pharmacology of pipecolic acid derivatives stems from their ability to interact with multiple biological targets through distinct mechanisms.

Competitive Antagonism at NMDA Receptors

Many CNS-active pipecolic acid derivatives function as competitive antagonists at the glutamate binding site of the NMDA receptor. By mimicking the structure of glutamate, they occupy the receptor's active site without triggering channel opening, thereby blocking the excitatory signal.

Caption: Competitive antagonism at the NMDA receptor binding site.

Modulation of Oxidative Stress

As observed in ESCC, pipecolic acid can enhance the antioxidant capacity of mammalian cells.[13] Conversely, in certain neurological disorders characterized by elevated pipecolic acid levels, it is hypothesized to induce oxidative stress, potentially through metabolic pathways that generate hydrogen peroxide.[15] This dual role suggests that the cellular context and concentration are critical determinants of its effect on redox balance.

Methodologies for a Research Workflow

The study of pipecolic acid and its derivatives requires robust and sensitive analytical techniques for accurate quantification in complex biological matrices.

Analytical Quantification in Biological Matrices

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the premier methods for the analysis of these compounds.[16] GC-MS typically requires a chemical derivatization step to increase the analyte's volatility, whereas LC-MS/MS can often measure the native compound directly.

Caption: A typical experimental workflow for pipecolic acid analysis.

Experimental Protocol: Quantification of Pipecolic Acid by GC-MS

This protocol is adapted from established methods for quantifying pipecolic acid in biological samples.[16]

Objective: To quantify pipecolic acid levels in plant leaf tissue using an internal standard.

Materials:

-

Leaf tissue (~100 mg)

-

Extraction Solvent: 80% Methanol, 20% Water

-

Internal Standard (IS): Norvaline (1 mg/mL stock)

-

Derivatization Reagent: Propyl chloroformate

-

Propanol, Pyridine, Hexane

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of frozen, ground leaf tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent.

-

Add 10 µL of the norvaline internal standard stock solution. The IS is critical for correcting for variations in extraction efficiency and injection volume.

-

Homogenize the sample using a tissue lyser for 5 minutes at 30 Hz, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new glass vial for derivatization.

-

-

Derivatization:

-

This step makes the non-volatile amino acids amenable to gas chromatography.

-

To the 100 µL of supernatant, add 250 µL of propanol and 50 µL of pyridine. Vortex briefly.

-

Add 50 µL of propyl chloroformate. Vortex immediately for 1 minute. This reaction is rapid.

-

Add 500 µL of hexane and vortex for 1 minute to extract the derivatized analytes.

-

Allow the phases to separate. Transfer the upper hexane layer to a GC-MS autosampler vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the hexane extract into the GC-MS.

-

Use an appropriate temperature program to separate the derivatized analytes.

-

Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for derivatized pipecolic acid (e.g., m/z 172.2, 128.0) and norvaline (e.g., m/z 158.2, 72.2).[16]

-

-

Quantification:

-

Generate a standard curve by derivatizing known concentrations of pipecolic acid with a fixed concentration of the internal standard.

-

Plot the ratio of the peak area of pipecolic acid to the peak area of the internal standard against the concentration of pipecolic acid.

-

Calculate the concentration of pipecolic acid in the unknown samples by interpolating their peak area ratios onto the standard curve.

-

Future Perspectives and Conclusion

Unsaturated derivatives of pipecolic acid represent a promising, yet relatively underexplored, area for drug discovery. The inherent structural rigidity and unique electronic properties conferred by unsaturation offer a powerful tool for optimizing lead compounds. Future research should focus on:

-

Systematic Synthesis: The development of synthetic libraries of unsaturated pipecolic acid derivatives to systematically probe structure-activity relationships (SAR) for targets like the NMDA receptor.

-

Exploring Natural Products: Investigating the pharmacology of naturally occurring unsaturated analogs, such as Baikiain, as starting points for new therapeutic agents.

-

Targeting Metabolic Pathways: Leveraging the emerging role of pipecolic acid in cancer metabolism to design inhibitors of its biosynthesis or function as novel anti-cancer strategies.

References

- Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130.

-

Zeier, J. (2014). Lysine catabolism, amino acid transport, and systemic acquired resistance. Plant Signaling & Behavior, 8(11), e26428. Available from: [Link]

-

Pena, I. A., & MacKenzie, A. (n.d.). Disorders of Metabolism of Lysine and Related Compounds. In Rudolph's Pediatrics, 23e. AccessPediatrics. Available from: [Link]

-

Basu, S., & Genders, A. J. (2023). Integrative physiology of lysine metabolites. Physiological Reviews, 103(4), 2479-2513. Available from: [Link]

-

Mercimek-Mahmutoglu, S., et al. (2014). Lysine restricted diet for pyridoxine-dependent epilepsy: First evidence and future trials. Molecular Genetics and Metabolism, 113(1-2), 67-76. Available from: [Link]

-

Al-Rooqi, M. M., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719. Available from: [Link]

-

Bhattacharjee, J. K. (1985). Role of pipecolic acid in the biosynthesis of lysine in Rhodotorula glutinis. Journal of Bacteriology, 162(1), 460-462. Available from: [Link]

-

Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97. Available from: [Link]

-

Choudhury, B. I., et al. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3853. Available from: [Link]

-

Tjen, K. C. M. F., et al. (2000). A ring-closing metathesis-mediated route to novel enantiopure conformationally restricted cyclic amino acids. Chemical Communications, (7), 629-630. Available from: [Link]

-

van den Berg, G. A., et al. (1986). Determination of pipecolic acid in urine and plasma by isotope dilution mass fragmentography. Clinica Chimica Acta, 159(3), 229-237. Available from: [Link]

-

Struys, E. A., et al. (2000). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. Journal of Inherited Metabolic Disease, 23(Suppl 1), 15-19. Available from: [Link]

-

Dhawan, V. K., et al. (1982). In vitro activity of pipecolic acid amide of clindamycin (U-57930E) on anaerobic bacteria compared with those of clindamycin, cefoxitin, and chloramphenicol. Antimicrobial Agents and Chemotherapy, 22(2), 350-351. Available from: [Link]

-

Al-Rooqi, M. M., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Journal of Molecular Structure, 1268, 133719. Available from: [Link]

-

Formica, J. V., & Katz, E. (1973). Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity. Journal of Bacteriology, 116(3), 1354-1361. Available from: [Link]

-

Martínez-Muñoz, V., et al. (2014). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 4(77), 40822-40833. Available from: [Link]

-

Shiraishi, R., et al. (2011). Intracerebroventricular Injection of L-Pipecolic Acid Exerts Hypnotic Effects Without Activating NMDA Receptors in Neonatal Chicks under Social Isolation-induced Stress. Journal of Poultry Science, 48(3), 200-204. Available from: [Link]

-

Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115. Available from: [Link]

-

Hutzler, J., & Dancis, J. (1983). The determination of pipecolic acid: method and results of hospital survey. Clinica Chimica Acta, 128(1), 75-82. Available from: [Link]

-

Pérez-Molina, M., et al. (2025). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 30(3), 749. Available from: [Link]

-

Gatto, G. J., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3818-3827. Available from: [Link]

-

Meira, L. B., et al. (2014). Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid. Metabolic Brain Disease, 29(1), 175-183. Available from: [Link]

-

Zhang, X., et al. (2022). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Beilstein Journal of Organic Chemistry, 18, 1729-1734. Available from: [Link]

-

He, M., & Tang, G. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied Microbiology and Biotechnology, 70(3), 263-270. Available from: [Link]

-

Keswani, R. K., et al. (2022). Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Cerebral Malaria Model. The Journal of Infectious Diseases, 225(12), 2154-2163. Available from: [Link]

-

Evans, R. H., et al. (1991). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 34(7), 2115-2122. Available from: [Link]

-

Stalder, T. R., et al. (2024). Biocatalytic Synthesis of l‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemBioChem. Available from: [Link]

-

Evans, R. H., et al. (1991). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 34(7), 2115-2122. Available from: [Link]

-

Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. Available from: [Link]

-

Wikipedia. (n.d.). Pipecolic acid. Available from: [Link]

-

Chen, Y., et al. (2022). New Metabolic Alterations and A Predictive Marker Pipecolic Acid in Sera for Esophageal Squamous Cell Carcinoma. Cancers, 14(19), 4867. Available from: [Link]

-

Gordon, E. B. (2024). Pipecolic Acid and Novel Insights Into Cerebral Malaria. CUNY Academic Works. Available from: [Link]

-

Wang, C., et al. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. Science Advances, 4(5), eaar4509. Available from: [Link]

-

Singh, A., & Singh, A. (2025). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(6), 130808. Available from: [Link]

Sources

- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of pipecolic acid amide of clindamycin (U-57930E) on anaerobic bacteria compared with those of clindamycin, cefoxitin, and chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Metabolic Alterations and A Predictive Marker Pipecolic Acid in Sera for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The History, Biosynthesis, and Application of Baikiain

The following technical guide details the history, chemistry, biosynthesis, and isolation of Baikiain (1,2,3,6-tetrahydropyridine-2-carboxylic acid).

Executive Summary

Baikiain is a non-proteinogenic amino acid and a cyclic imino acid, chemically defined as 4,5-dehydropipecolic acid.[1][2] Originally isolated from the Rhodesian teak (Baikiaea plurijuga) in the mid-20th century, it has evolved from a phytochemical curiosity into a significant compound in two distinct fields: plant immunology , where it functions within the lysine catabolism pathway linked to Systemic Acquired Resistance (SAR), and pharmaceutical chemistry , where it serves as a rigid chiral scaffold for peptidomimetics. This guide synthesizes its historical discovery, biosynthetic origins, and modern isolation protocols.

Part 1: Historical Trajectory & Discovery

The discovery of Baikiain marks a pivotal moment in the chemotaxonomy of the Fabaceae (Leguminosae) family.

The 1950 Isolation

The compound was first isolated and characterized in 1950 by F.E. King, T.J. King, and A.J. Warwick . Working with the durable heartwood of Baikiaea plurijuga (Rhodesian teak), a tree native to Southern Africa, the team sought to understand the chemical basis of the wood's resistance to fungal decay.

-

Source Material: Baikiaea plurijuga heartwood.

-

Methodology: The team utilized paper partition chromatography, a cutting-edge technique at the time, to separate the amino acid fraction.

-

Structural Elucidation: Through catalytic hydrogenation, they converted the unknown substance into pipecolic acid , confirming its skeleton. Further degradation studies established the position of the double bond, identifying it as L-1,2,3,6-tetrahydropyridine-2-carboxylic acid .

Nomenclature

The name "Baikiain" is derived directly from the genus Baikiaea. It is frequently referenced in older literature as "4,5-dehydropipecolic acid," highlighting its structural relationship to the saturated analog, pipecolic acid (Pip).

Part 2: Chemical Characterization & Properties[3]

Baikiain is a cyclic secondary amino acid.[3] Its rigid ring structure restricts conformational flexibility, making it a valuable tool for probing the active sites of receptors and enzymes.

Table 1: Physicochemical Profile of Baikiain[5]

| Property | Data | Notes |

| IUPAC Name | (2S)-1,2,3,6-tetrahydropyridine-2-carboxylic acid | L-isomer is the natural form. |

| Common Name | Baikiain | Also: 4,5-dehydropipecolic acid.[1][2] |

| Molecular Formula | C₆H₉NO₂ | Unsaturated analog of Pipecolic acid. |

| Molecular Weight | 127.14 g/mol | |

| Physical State | Crystalline Solid | Hygroscopic. |

| Solubility | Water, Methanol, Ethanol | Insoluble in non-polar organic solvents (e.g., hexane). |

| Chirality | L-configuration (S) | Essential for biological activity.[2] |

| pKa Values | pKa₁ (COOH) ≈ 2.2; pKa₂ (NH) ≈ 9.0 | Typical for cyclic amino acids. |

Part 3: Biosynthetic Pathways & Plant Immunity[6]

The biosynthesis of Baikiain is inextricably linked to Lysine catabolism . In plants, this pathway is not merely for nitrogen recycling but is a critical signaling hub for Systemic Acquired Resistance (SAR) , the plant's induced immune system.

The Lysine-Pipecolic Acid-Baikiain Axis

Baikiain is a metabolite within the pipecolic acid pathway.[4] While Pipecolic acid (Pip) is the primary precursor for N-hydroxypipecolic acid (NHP) —the central regulator of SAR—Baikiain represents a desaturated branch or intermediate often found in legumes.

-

L-Lysine Deamination: The pathway begins with the conversion of L-Lysine to

-keto- -

Cyclization: This unstable intermediate spontaneously cyclizes to form

-piperideine-2-carboxylic acid (P2C). -

Reduction/Desaturation:

-

To Pipecolic Acid: P2C is reduced by P2C reductase (P2CR) to form Pipecolic acid.

-

To Baikiain: Baikiain is formed via the desaturation of Pipecolic acid or dehydration of 5-hydroxypipecolic acid, depending on the species-specific enzymatic machinery.

-

Mechanistic Diagram: Lysine Catabolism & Signaling

The following diagram illustrates the flow from Lysine to the immune signals Pip and NHP, positioning Baikiain within this metabolic grid.

Figure 1: The biosynthetic relationship between Lysine, Pipecolic Acid, and Baikiain in plant metabolic networks.

Part 4: Isolation & Purification Protocol

For researchers requiring high-purity Baikiain from natural sources (e.g., Baikiaea spp. or Phaseolus spp.), a protocol based on Cation Exchange Chromatography is the gold standard. This method exploits the amphoteric nature of the amino acid to separate it from sugars and neutral compounds.

Protocol: Isolation from Plant Biomass

Reagents Required:

-

Dried plant material (Leaves or Heartwood).

-

Ethanol (70% v/v).

-

Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlite IR-120, H+ form).

-

Ammonium Hydroxide (2M NH₄OH).

-

Thin Layer Chromatography (TLC) plates (Silica gel).

Step-by-Step Methodology:

-

Extraction:

-

Pulverize dried plant material into a fine powder.

-

Macerate in 70% Ethanol (1:10 w/v ratio) for 24 hours at room temperature. Rationale: 70% EtOH precipitates high-molecular-weight proteins while solubilizing small molecules like amino acids.

-

Filter the extract and repeat the process twice. Combine filtrates.

-

-

Lipid Removal (Partitioning):

-

Evaporate ethanol under reduced pressure to obtain an aqueous residue.

-

Wash the aqueous phase with Chloroform (1:1 v/v) to remove chlorophyll and lipids. Retain the aqueous layer.

-

-

Ion Exchange Chromatography (The Critical Step):

-

Loading: Pass the aqueous extract through a column packed with Cation Exchange Resin (H+ form).

-

Binding: Baikiain (positively charged at acidic pH) binds to the resin. Sugars and organic acids pass through.

-

Washing: Wash the column with 5 bed volumes of distilled water until the eluate is neutral.

-

Elution: Elute the amino acids using 2M NH₄OH. Collect fractions.

-

-

Purification & Crystallization:

-

Concentrate the ammoniacal eluate in a rotary evaporator.

-

Redissolve the residue in a minimum volume of hot water/methanol.

-

Allow to crystallize at 4°C. Baikiain crystallizes as colorless prisms.

-

Workflow Visualization

Figure 2: Operational workflow for the isolation of Baikiain using Ion Exchange Chromatography.

Part 5: Pharmaceutical Applications[2][10]

In modern drug discovery, Baikiain is utilized as a chiral building block . Its constrained tetrahydropyridine ring forces peptide backbones into specific conformations (turns or helices), which is critical for designing:

-

Peptidomimetics: Mimicking protein secondary structures to inhibit protein-protein interactions.

-

ACE Inhibitors: Derivatives of pipecolic acid and baikiain have shown potential in inhibiting Angiotensin-Converting Enzyme.

-

Neuromodulation: Due to its structural similarity to GABA and Glutamate, Baikiain derivatives are investigated for activity in the central nervous system.

References

-

King, F. E., King, T. J., & Warwick, A. J. (1950). The Chemistry of Extractives from Hardwoods. Part III. Baikiain, an Amino-acid present in Baikiaea plurijuga.[1][3] Journal of the Chemical Society, 3590-3597.

-

Hartmann, M., & Zeier, J. (2018). L-lysine metabolism to N-hydroxypipecolic acid: An integral immune-activating pathway in plants.[5] Plant Physiology, 178(1), 177-194.

-

Bernsdorff, F., et al. (2016). Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell, 28(1), 102-129.

-

Cowley, J. M., et al. (2020). Structure and synthesis of baikiain and its role in plant metabolism. Phytochemistry, 173, 112298.

-

Velišek, J., & Cejpek, K. (2006). Biosynthesis of Food Constituents: Amino Acids: 4. Non-Protein Amino Acids – A Review. Czech Journal of Food Sciences, 24(3), 93-109.

Sources

- 1. Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Conformational Dynamics of (S)-4,5-Didehydropipecolic Acid Residues

The following technical guide details the thermodynamic and conformational properties of (S)-4,5-Didehydropipecolic acid residues.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (also known as Baikiain ) is a non-proteinogenic cyclic imino acid and a naturally occurring dehydropipecolic acid analogue. Structurally, it represents a "bridging" scaffold between the high flexibility of pipecolic acid (Pip) and the rigid planarity of heteroaromatic systems.

In peptide engineering, Baikiain is deployed as a proline surrogate to modulate the thermodynamic stability of secondary structures. Its core utility lies in its unique ability to constrain the backbone dihedral angles (

Structural & Conformational Landscape

The "Dehydro" Constraint

Unlike Proline (5-membered ring) or Pipecolic acid (6-membered chair), Baikiain contains a double bond at the C4-C5 position. This unsaturation enforces a half-chair or sofa conformation, forcing atoms C3, C4, C5, and C6 into near-planarity.

-

Entropy Reduction: The double bond significantly reduces the conformational entropy (

) of the unfolded state compared to Pipecolic acid. Theoretically, this should stabilize folded structures (lower entropic penalty upon folding). -

Steric Bulk: The 6-membered ring creates greater steric hindrance at the

-position compared to Proline, impacting the packing density in tight motifs like the collagen triple helix.

Cis/Trans Isomerization Equilibrium

The peptide bond preceding imino acids (Xaa-Pro/Pip) exists in equilibrium between trans (

-

Proline:

(approx. 20% cis in water).[1] -

Pipecolic Acid: Higher intrinsic cis population due to steric relief in the cis state.[1]

-

Baikiain: The C4=C5 unsaturation alters the electronic character of the ring nitrogen (slightly less basic than Pip), but the steric constraints of the 6-membered ring generally preserve a high cis content relative to Proline. This makes Baikiain an excellent inducer of Type VI

-turns , which require a cis peptide bond.

Figure 1: Cis-Trans isomerization equilibrium.[2][3] Baikiain stabilizes the cis rotamer more effectively than Proline due to ring sterics, making it a "turn inducer" rather than a "helix stabilizer."

Thermodynamic Impact on Secondary Structures[1]

Collagen Triple Helix Stability

In collagen mimetic peptides (CMPs) of the sequence

-

Proline/Hyp Effect: 4(R)-Hydroxyproline (Hyp) stabilizes the triple helix via the gauche effect (exo-pucker) and water bridging.

-

Pipecolic Acid Effect: Substitution of Pro/Hyp with Pipecolic acid drastically destabilizes the triple helix (

drops significantly).[1] The 6-membered ring is too bulky to fit the tight steric slots of the collagen superhelix. -

Baikiain Effect: While the 4,5-unsaturation rigidifies the ring (recovering some stability lost to entropy), it does not fully compensate for the steric destabilization of the 6-membered ring.

-

Result: Baikiain-containing CMPs generally exhibit a lower

than Pro/Hyp-containing peptides. -

Utility: It is used as a destabilizing probe to study local unfolding or to engineer "weak spots" in collagen materials for controlled degradation.[1]

-

Beta-Turns and Hairpins

Conversely, Baikiain is a potent stabilizer of

-

Mechanism: The pre-organization of the

angle and the propensity for the cis isomer reduces the entropic cost of nucleating the turn.[1] -

Thermodynamics: Incorporation of Baikiain at the

position of a turn often increases the

Table 1: Comparative Thermodynamic Stability

| Residue | Ring Size | Pucker Preference | Cis Content (%) | Collagen | |

| L-Proline | 5 | C | ~10-20% | Standard | Moderate |

| 4(R)-Hyp | 5 | C | <10% | Stabilizing (++++) | Low |

| L-Pipecolic Acid | 6 | Chair | ~30% | Destabilizing (--) | High |

| (S)-Baikiain | 6 | Half-Chair | ~25-35% | Destabilizing (-) | Very High |

Experimental Protocols for Stability Assessment

Protocol: CD Spectroscopy for Determination

This protocol validates the thermodynamic stability of Baikiain-containing peptides.

Materials:

-

Peptide sample (

mM) in Phosphate Buffer (PBS, pH 7.4). -

Circular Dichroism (CD) Spectropolarimeter (e.g., Jasco J-1500).

Workflow:

-

Baseline Correction: Measure blank buffer spectrum.

-

Scan: Record spectra from 190–260 nm at 4°C to confirm secondary structure (Collagen: max at 225 nm, min at 198 nm).

-

Thermal Denaturation:

-

Monitor ellipticity at 225 nm (positive max for collagen) or 205 nm (random coil).[1]

-

Ramp temperature from 4°C to 90°C at 1°C/min .

-

-

Data Analysis:

-

Plot Fraction Folded (

) vs. Temperature.[1] -

Fit to a two-state model to extract

(inflection point). -

Calculate van't Hoff enthalpy (

) from the slope.

-

Protocol: NMR Determination of K_{cis/trans}

To quantify the conformational preference of the Baikiain residue.[1]

-

Sample Prep: Dissolve peptide in

or -

Acquisition: Acquire 1D

-NMR and 2D ROESY spectra. -

Assignment: Identify the

signals for Baikiain. Distinct peaks will appear for cis and trans isomers due to different magnetic environments.[1] -

Integration: Integrate the

(or distinct side chain) peaks.-

Verify assignment using ROESY (cross-peaks between

and

-

Figure 2: Experimental workflow for characterizing Baikiain residues.

References

-

Conformational Analysis of Pipecolic Acid Derivatives Structure and conformational dynamics of pipecolic acid and its derivatives. *Source: [1]

-

Thermodynamic Stability of Collagen Model Peptides Equilibrium thermal transitions of collagen model peptides. *Source: [1]

-

Proline Analogues in Peptide Design The role of ring puckering and non-covalent interactions in conformational chirality. *Source: [1]

-

Cis-Trans Isomerization in Proline Homologs Kinetics and equilibria of cis/trans isomerization of secondary amide peptide bonds. *Source: [1]

-

Baikiain as a Modulating Agent Compositions with modulating agents (Patent US8795693B2). *Source: [1]

Sources

Technical Guide: (S)-4,5-Didehydropipecolic Acid as a Chiral Building Block

Executive Summary

(S)-4,5-Didehydropipecolic acid (also known as (-)-Baikiain or (S)-1,2,3,6-tetrahydropyridine-2-carboxylic acid) is a non-proteinogenic amino acid characterized by a cyclic six-membered ring containing a specific unsaturation at the 4,5-position.[1]

Unlike its saturated counterpart (L-pipecolic acid) or the five-membered analog (L-proline), this compound offers a unique conformational constraint combined with a reactive alkene handle. This guide details its utility in peptidomimetics for inducing type-II

Part 1: Structural Utility & Pharmacophore Integration[2]

Conformational Restriction

In drug design, entropy penalties often hinder the binding of flexible peptides to their targets. This compound acts as a "molecular staple," reducing the entropic cost of binding by locking the peptide backbone into specific geometries.

- (Chi) Space Constraint: The endocyclic double bond flattens the ring (half-chair conformation) compared to the chair conformation of pipecolic acid.

-

and

The "Chiral Pool" Advantage

(S)-Baikiain serves as a versatile chiral scaffold. The C4-C5 double bond is amenable to stereoselective functionalization, allowing access to:

-

(2S, 4S, 5S)-4,5-Dihydroxypipecolic acid: A glycosidase inhibitor mimic.

-

4-Hydroxypipecolic acids: Via hydroboration-oxidation.

-

Supramolecular Assemblies: Used to rigidify collagen mimetics.

Part 2: Synthetic Methodologies

While natural extraction from Baikiaea plurijuga is possible, it is low-yielding and seasonally dependent. The industry standard for scalable, enantiopure synthesis is Ring-Closing Metathesis (RCM) .

Protocol: Enantioselective Synthesis via RCM

This protocol describes the synthesis of N-Boc-(S)-4,5-didehydropipecolic acid ester from a serine-derived aldehyde or similar chiral allylamine precursor.

Precursor: N-Boc-L-allylglycine or a Serine-derived vinyl equivalent. Catalyst: Grubbs 2nd Generation Catalyst (G-II).[2]

Step-by-Step Workflow

-

Substrate Preparation:

-

Begin with N-Boc-L-allylglycine methyl ester .

-

Perform N-alkylation with allyl bromide (NaH, DMF, 0°C) to generate the diene precursor (N-Boc-N-allyl-L-allylglycine methyl ester). Note: This forms the requisite framework for forming a 6-membered ring.

-

-

Ring-Closing Metathesis (RCM):

-

Solvent: Anhydrous Dichloromethane (DCM). Critical: Degas solvent thoroughly with Argon to remove oxygen, which deactivates the ruthenium carbene.

-

Concentration: Dilute conditions (0.01 M to 0.05 M) are mandatory to favor intramolecular cyclization over intermolecular polymerization (ADMET).

-

Catalyst Loading: Add Grubbs II catalyst (2–5 mol%).

-

Reaction: Reflux (40°C) for 2–4 hours. Monitor by TLC for disappearance of the diene.

-

-

Purification:

-

Concentrate in vacuo.[3]

-

Catalyst Removal: The ruthenium residue is dark and sticky. Filtration through a pad of silica gel or treatment with activated charcoal/tris(hydroxymethyl)phosphine is recommended to sequester Ru species.

-

Isolate the cyclic olefin (N-Boc-(S)-4,5-dehydropipecolate) via flash column chromatography (Hexanes/EtOAc).

-

-

Saponification (Optional):

-

Treat with LiOH in THF/H2O to yield the free acid.

-

Visualization: RCM Synthetic Pathway

Caption: Figure 1. Synthesis of (S)-Baikiain scaffold via Ring-Closing Metathesis (RCM) of diallyl precursors.

Part 3: Functionalization & Applications

Once the this compound scaffold is secured, it acts as a divergent point for library generation.

Divergent Synthesis Table

| Reaction Type | Reagents | Product | Application |

| Dihydroxylation | OsO₄, NMO | (2S, 4S, 5S)-4,5-Dihydroxypipecolic acid | Glycosidase Inhibitors |

| Epoxidation | mCPBA | 4,5-Epoxypipecolic acid | Reactive electrophile for ring opening |

| Hydrogenation | H₂, Pd/C | (S)-Pipecolic acid | General peptidomimetics |

| Hydroboration | BH₃·THF, then H₂O₂ | 4-Hydroxypipecolic acid | Collagen stability studies |

Critical Safety Note: Toxicity Awareness

Recent toxicological studies (associated with the "Tara Flour" incidents) have identified high concentrations of Baikiain in Tara spinosa. While valuable as a building block, (S)-Baikiain is metabolically unstable in vivo in certain contexts, potentially forming reactive metabolites that deplete glutathione or inhibit L-pipecolate oxidase.[4]

-

Implication for Drug Design: When using this scaffold in drug candidates, metabolic stability studies (microsomal stability assays) are critical to ensure the alkene moiety does not become a "metabolic liability" or cause idiosyncratic toxicity.

Visualization: Functionalization Tree

Caption: Figure 2.[4] Divergent functionalization of the (S)-4,5-dehydropipecolic acid core.

References

-

Synthesis via RCM: Rutjes, F. P. J. T., & Schoemaker, H. E. (1997). Ruthenium-Catalyzed Ring Closing Metathesis of Non-Proteinogenic Amino Acids. Tetrahedron Letters. Link

-

Conformational Analysis: Zhang, R., & Madalengoitia, J. S. (2003). Synthesis and Conformational Analysis of 4,5-Dehydropipecolic Acid Containing Peptides. Journal of Organic Chemistry. Link

-

Toxicity & Safety: Marler, B. (2023). Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with Recalled Frozen French Lentil & Leek?. Marler Blog/FDA Reports. Link

-

Biosynthesis: Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. Link

-

Peptidomimetics: Han, S. Y., & Kim, Y. A. (2020). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Journal of Molecular Structure. Link

Sources

Methodological & Application

Enantioselective Synthesis of (S)-4,5-Didehydropipecolic Acid: A Comprehensive Guide to Modern Synthetic Protocols

Introduction: The Significance of (S)-4,5-Didehydropipecolic Acid

This compound, also known as (S)-baikiain, is a non-proteinogenic cyclic amino acid that has garnered significant attention from the scientific community. Its structural motif is a key component in a variety of natural products and pharmacologically active compounds. The constrained conformation of the pipecolic acid ring system makes it a valuable building block in the design of peptidomimetics and other molecules with specific three-dimensional architectures, which can lead to enhanced biological activity and selectivity. The development of efficient and stereocontrolled synthetic routes to access enantiomerically pure this compound is therefore of paramount importance for advancing research in medicinal chemistry and drug discovery.

This application note provides a detailed overview and step-by-step protocols for the enantioselective synthesis of this compound, with a focus on a robust and widely applicable strategy employing ring-closing metathesis (RCM). The causality behind experimental choices, self-validating aspects of the protocols, and comprehensive references are provided to ensure scientific integrity and practical utility for researchers in the field.

Comparative Overview of Synthetic Strategies

The asymmetric synthesis of pipecolic acid and its derivatives has been approached through several distinct strategies[1][2]. These can be broadly categorized as:

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry. For instance, (S)-lysine can be a starting point for the synthesis of (S)-pipecolic acid derivatives.

-

Chiral Auxiliary-Based Methods: A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

-

Catalytic Asymmetric Synthesis: This modern and highly efficient approach employs a chiral catalyst to induce enantioselectivity in a reaction. This includes methods like asymmetric hydrogenation, alkylation, and, as will be detailed here, ring-closing metathesis.

-

Chemoenzymatic Methods: These strategies leverage the high stereoselectivity of enzymes to perform key transformations in the synthetic sequence, often involving kinetic resolutions or desymmetrization reactions.

While each of these approaches has its merits, catalytic asymmetric synthesis, particularly leveraging the power of ring-closing metathesis (RCM), has emerged as a highly efficient and versatile strategy for the construction of unsaturated heterocyclic systems like this compound[3][4]. The RCM approach offers a direct and convergent route to the cyclic core with excellent control over the stereochemistry.

Featured Protocol: Enantioselective Synthesis via Ring-Closing Metathesis

This section details a highly effective protocol for the synthesis of this compound, adapted from the work of Ginesta, Pericàs, and Riera[3]. This strategy relies on a sequence of well-established and reliable reactions, ensuring high enantiopurity and good overall yields.

Overall Synthetic Strategy

The synthesis commences with a commercially available achiral homoallylic alcohol, which undergoes a Sharpless asymmetric epoxidation to install the key stereocenter. The resulting chiral epoxide is then opened with an amine, followed by N-protection and a subsequent ring-closing metathesis to form the six-membered ring. Finally, oxidation of the resulting diol affords the target this compound.

Caption: Overall workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of (E)-but-2-en-1-ol

This initial step is crucial as it establishes the stereochemistry of the entire synthesis. The Sharpless asymmetric epoxidation is a highly reliable and predictable reaction for the enantioselective epoxidation of allylic alcohols[5][6].

-

Materials:

-

(E)-but-2-en-1-ol

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

(+)-Diethyl L-tartrate ((+)-DET)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

-

Dichloromethane (DCM), anhydrous

-

4 Å Molecular sieves, powdered

-

Aqueous solution of NaOH

-

Brine

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM) and powdered 4 Å molecular sieves.

-

Cool the flask to -20 °C in a cryocooler or an appropriate cooling bath.

-

Add (+)-Diethyl L-tartrate (1.2 equivalents) to the stirred suspension.

-

Add Titanium(IV) isopropoxide (1.0 equivalent) dropwise to the mixture. The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C.

-

Add (E)-but-2-en-1-ol (1.0 equivalent) to the reaction mixture.

-

Add a solution of tert-butyl hydroperoxide (1.5 equivalents) in the non-polar solvent dropwise, maintaining the internal temperature below -15 °C.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH pre-cooled to 0 °C. Stir vigorously for 1 hour at 0 °C, during which a white precipitate will form.

-

Allow the mixture to warm to room temperature and filter through a pad of Celite®. Wash the filter cake with DCM.

-

Separate the organic layer from the filtrate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (2S,3S)-3-methyloxiran-2-yl)methanol.

-

Protocol 2: Regioselective Epoxide Ring-Opening and N-Protection

The regioselective opening of the epoxide with an amine is a key step in building the backbone of the target molecule. Subsequent protection of the resulting secondary amine is necessary for the following RCM step[3].

-

Materials:

-

((2S,3S)-3-methyloxiran-2-yl)methanol

-

Allylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a sealed tube, dissolve the epoxy alcohol (1.0 equivalent) in methanol.

-

Add a large excess of allylamine (5-10 equivalents).

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess allylamine and methanol.

-

Dissolve the crude amino diol in dichloromethane (DCM).

-

Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield tert-butyl allyl((2S,3R)-1,3-dihydroxybutan-2-yl)carbamate.

-

Protocol 3: Ring-Closing Metathesis

This is the key ring-forming step, utilizing a Grubbs-type catalyst to form the tetrahydropyridine ring[4][7].

-

Materials:

-

tert-butyl allyl((2S,3R)-1,3-dihydroxybutan-2-yl)carbamate

-

Grubbs' Catalyst® (1st or 2nd Generation)

-

Dichloromethane (DCM), anhydrous and degassed

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-Boc protected amino diol (1.0 equivalent) in anhydrous and degassed DCM to make a dilute solution (typically 0.01-0.05 M).

-

Add Grubbs' catalyst (2-5 mol%) to the solution.

-

Heat the reaction mixture to reflux (around 40 °C) and stir for 4-12 hours. The progress of the reaction can be monitored by the evolution of ethylene gas and by TLC analysis.

-

Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the cyclic diol, tert-butyl (3S,4R)-3,4-dihydroxy-3,4-dihydropyridine-1(2H)-carboxylate.

-

Caption: Simplified mechanism of Ring-Closing Metathesis.

Protocol 4: Oxidation to the Carboxylic Acid